molecular formula C14H24N2O B7554537 2,2-Dimethyl-3-oxo-3-(4-propylazepan-1-yl)propanenitrile

2,2-Dimethyl-3-oxo-3-(4-propylazepan-1-yl)propanenitrile

Cat. No. B7554537
M. Wt: 236.35 g/mol
InChI Key: CYULLYCHNFGBMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-oxo-3-(4-propylazepan-1-yl)propanenitrile, also known as DPAT, is a chemical compound that belongs to the class of nitriles. It is a synthetic compound that has been extensively studied for its potential use in scientific research. DPAT is commonly used as a research tool to study the mechanisms of action of various neurotransmitters in the brain.

Mechanism of Action

2,2-Dimethyl-3-oxo-3-(4-propylazepan-1-yl)propanenitrile works by binding to the dopamine and serotonin receptors in the brain, which leads to the activation of specific signaling pathways. This activation leads to changes in the levels of various neurotransmitters in the brain, which can affect mood, behavior, and cognition.
Biochemical and Physiological Effects:
2,2-Dimethyl-3-oxo-3-(4-propylazepan-1-yl)propanenitrile has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. 2,2-Dimethyl-3-oxo-3-(4-propylazepan-1-yl)propanenitrile has also been shown to increase the activity of certain brain regions involved in cognition and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2-Dimethyl-3-oxo-3-(4-propylazepan-1-yl)propanenitrile in lab experiments is that it is a highly specific ligand for the dopamine and serotonin receptors. This specificity allows researchers to study the effects of these receptors in isolation, without interference from other neurotransmitters. However, one of the limitations of using 2,2-Dimethyl-3-oxo-3-(4-propylazepan-1-yl)propanenitrile is that it is a synthetic compound and may not accurately reflect the effects of natural neurotransmitters in the brain.

Future Directions

There are a number of future directions for research involving 2,2-Dimethyl-3-oxo-3-(4-propylazepan-1-yl)propanenitrile. One area of research is the development of new compounds that can selectively target specific dopamine and serotonin receptors. Another area of research is the use of 2,2-Dimethyl-3-oxo-3-(4-propylazepan-1-yl)propanenitrile in the development of new treatments for psychiatric and neurological disorders, such as depression and Parkinson's disease. Additionally, 2,2-Dimethyl-3-oxo-3-(4-propylazepan-1-yl)propanenitrile could be used in the development of new imaging techniques to study the activity of the dopamine and serotonin receptors in the brain.

Synthesis Methods

2,2-Dimethyl-3-oxo-3-(4-propylazepan-1-yl)propanenitrile is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process involves the reaction of 4-propylazepane-1-carboxylic acid with acetic anhydride to form 4-propylazepane-1-acetic anhydride. This intermediate is then reacted with 2,2-dimethyl-3-oxobutanenitrile to form 2,2-Dimethyl-3-oxo-3-(4-propylazepan-1-yl)propanenitrile.

Scientific Research Applications

2,2-Dimethyl-3-oxo-3-(4-propylazepan-1-yl)propanenitrile is commonly used in scientific research to study the mechanisms of action of various neurotransmitters in the brain. It has been shown to interact with the dopamine and serotonin receptors in the brain, which are involved in the regulation of mood, behavior, and cognition.

properties

IUPAC Name

2,2-dimethyl-3-oxo-3-(4-propylazepan-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-4-6-12-7-5-9-16(10-8-12)13(17)14(2,3)11-15/h12H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYULLYCHNFGBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCN(CC1)C(=O)C(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-oxo-3-(4-propylazepan-1-yl)propanenitrile

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